molecular formula C13H22N2 B091064 Benzyl[2-(diethylamino)ethyl]amine CAS No. 15855-37-5

Benzyl[2-(diethylamino)ethyl]amine

Cat. No. B091064
CAS RN: 15855-37-5
M. Wt: 206.33 g/mol
InChI Key: VFXMWBGLBNFTSY-UHFFFAOYSA-N
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Description

Benzyl[2-(diethylamino)ethyl]amine, also known as BDEA, is an organic compound with a molecular weight of 211.33 g/mol. It is a secondary amine, and is a derivative of benzyl alcohol. BDEA is a colorless liquid that is insoluble in water, but soluble in many organic solvents. It has a boiling point of 202 °C and a melting point of -45 °C. BDEA is a versatile compound that has many applications in scientific research, including in the synthesis of other compounds, as a reagent in biochemical experiments, and as a drug.

Scientific Research Applications

Human Urinary Carcinogen Metabolites and Tobacco Cancer Research

One of the applications of benzyl derivatives involves the study of human urinary carcinogen metabolites, which are crucial for understanding tobacco and cancer connections. These studies focus on identifying carcinogens and their metabolites in the urine of smokers or those exposed to environmental tobacco smoke. Such research highlights the importance of these metabolites as biomarkers in investigating the impact of tobacco on cancer, showcasing the broader relevance of benzyl derivatives in biomedical research (Hecht, 2002).

Pharmacological Characterization and Behavioral Effects

Benzyl derivatives, like Eticlopride, a substituted benzamide analog with high affinity for dopamine D2‐like receptors, serve as key research tools in understanding central dopamine receptor function and the role of D2‐like receptors in behavior. Through pharmacological characterization and evaluating behavioral effects, these studies contribute to a deeper understanding of the neurological basis of behaviors and potential therapeutic approaches for disorders involving dopamine receptor dysregulation (Martelle & Nader, 2008).

Synthesis and Structural Properties of Novel Compounds

Research into the synthesis and structural properties of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrates the chemical versatility and potential of benzyl derivatives. These studies not only contribute to our understanding of chemical synthesis pathways but also highlight the potential for discovering new materials with unique properties for various applications (Issac & Tierney, 1996).

Metalloporphyrin-Catalyzed C-H Bond Functionalization

The role of benzyl derivatives in metalloporphyrin-catalyzed C-H bond functionalization underscores their significance in organic synthesis and biomimetic studies. These reactions, which include hydroxylation, amination, and carbenoid insertion, are critical for developing synthetic methodologies that mimic natural processes, paving the way for the synthesis of complex organic molecules with high precision (Che et al., 2011).

Biocompatible, Degradable Materials Research

The exploration of benzyl derivatives in creating biocompatible, degradable materials, particularly through the chemical modification of natural polymers like hyaluronan, highlights their potential in developing new materials for clinical applications. Such research is instrumental in advancing biomedical materials science, offering new solutions for tissue engineering, drug delivery systems, and wound healing applications (Campoccia et al., 1998).

Safety and Hazards

Benzyl[2-(diethylamino)ethyl]amine is classified as a dangerous substance. It has hazard statements H315, H318, H335, indicating that it can cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

N-benzyl-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-3-15(4-2)11-10-14-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXMWBGLBNFTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304452
Record name benzyl[2-(diethylamino)ethyl]amine
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Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15855-37-5
Record name N1,N1-Diethyl-N2-(phenylmethyl)-1,2-ethanediamine
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Record name NSC 165823
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Record name benzyl[2-(diethylamino)ethyl]amine
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Record name benzyl[2-(diethylamino)ethyl]amine
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Synthesis routes and methods

Procedure details

2-(diethylamino)-ethyl chloride hydrochloride (1 g, 5.81 mmol) and benzylamine (1.3 ml, 11.62 mmol) were dissolved in t-butanol (40 ml), triethylamine (3.2 ml, 23.24 mmol) was added thereto, and the resulting solution was refluxed for 12 hours. The solution was cooled to room temperature, and distilled under a reduced pressure to remove the solvent. The resulting solid was removed by filtration under a reduced pressure, and the residual solution was extracted with ethylacetate The separated organic layer was washed with saturated sodium bicarbonate aqueous solution, dried over magnesium sulfate, filtered and distilled under a reduced pressure to obtain the title compound 560 mg (yield: 47%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Yield
47%

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